N~4~-[1-METHYL-5-({[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Overview
Description
N~4~-[1-METHYL-5-({[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound featuring multiple functional groups, including pyrazole rings, a piperidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[1-METHYL-5-({[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE involves several steps:
Formation of Pyrazole Rings: The synthesis begins with the formation of the pyrazole rings. This can be achieved through the condensation of hydrazine with 1,3-dicarbonyl compounds under acidic conditions.
Introduction of Methyl Groups: Methylation of the pyrazole rings is carried out using methyl iodide in the presence of a base such as potassium carbonate.
Formation of Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Final Coupling: The final step involves coupling the pyrazole and piperidine derivatives using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~4~-[1-METHYL-5-({[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N~4~-[1-METHYL-5-({[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biological Studies: Studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: Potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N4-[1-METHYL-5-({[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N~4~-[1-METHYL-5-({[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
- This compound
Uniqueness
The uniqueness of N4-[1-METHYL-5-({[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
N-[1-methyl-5-[(1-methylpyrazol-4-yl)methylcarbamoyl]pyrazol-4-yl]-1-methylsulfonylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7O4S/c1-22-11-12(9-19-22)8-18-17(26)15-14(10-20-23(15)2)21-16(25)13-4-6-24(7-5-13)29(3,27)28/h9-11,13H,4-8H2,1-3H3,(H,18,26)(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYIFMWYQXHREP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC(=O)C2=C(C=NN2C)NC(=O)C3CCN(CC3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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